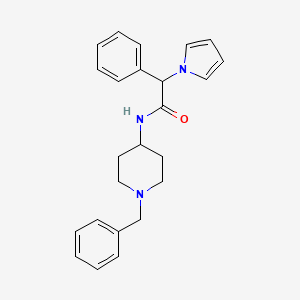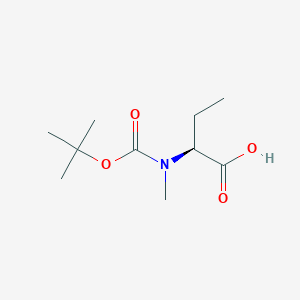
N-(1-benzylpiperidin-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, also known as BPAP, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. BPAP belongs to the class of compounds known as piperidines, which are commonly used in the pharmaceutical industry for their analgesic and anesthetic properties. BPAP has shown promising results in the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Binding Properties
A series of N-(1-benzylpiperidin-4-yl)arylacetamides, closely related to the compound of interest, have been synthesized and evaluated for their binding properties for σ1 and σ2 receptors. These compounds, including the N-(1-benzylpiperidin-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, displayed higher affinity for σ1 versus σ2 receptors. This highlights their potential in research focused on σ receptors, which are implicated in several neurological and psychiatric disorders. The study provided insight into the structure-activity relationships, revealing that modifications to the phenylacetamide and benzyl components can significantly affect receptor affinity and selectivity (Huang et al., 2001).
Antitumor Activity
Another significant application of this compound derivatives is in the field of anticancer research. Novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety have been synthesized to evaluate their antitumor activity. Among these, certain compounds have shown more effectiveness than the reference drug, doxorubicin, suggesting that modifications on the N-(1-benzylpiperidin-4-yl) moiety can lead to potent antitumor agents (Alqasoumi et al., 2009).
Corrosion Inhibition
Research into the applications of this compound derivatives has also extended into materials science, particularly in the study of corrosion inhibitors. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have been synthesized and investigated for their corrosion prevention efficiencies. These studies demonstrate that such compounds can offer promising inhibition efficiencies, making them potential candidates for protecting metals against corrosion in acidic and other corrosive environments (Yıldırım & Cetin, 2008).
Neuroprotective Properties
Furthermore, compounds featuring the N-(1-benzylpiperidin-4-yl) structure have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease treatment. These compounds, by integrating various pharmacophoric groups, have shown potential in inhibiting acetylcholinesterase, displacing binding from the peripheral anionic site of the enzyme, and displaying antioxidant properties. This multifunctional approach signifies the compound's relevance in developing treatments that address multiple aspects of neurodegenerative diseases (Arce et al., 2009).
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c28-24(23(27-15-7-8-16-27)21-11-5-2-6-12-21)25-22-13-17-26(18-14-22)19-20-9-3-1-4-10-20/h1-12,15-16,22-23H,13-14,17-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQQDVAWRLDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C(C2=CC=CC=C2)N3C=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclobutyl)-2-[({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B2586551.png)
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2586553.png)
![[1-(Difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2586554.png)
![4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2586555.png)


![N-(4-acetamidophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2586562.png)


![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2586569.png)

![N-[(4-Fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide](/img/structure/B2586571.png)
![3-(4-Chlorobenzyl)-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2586572.png)
